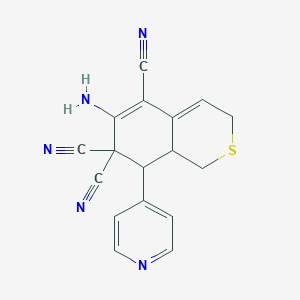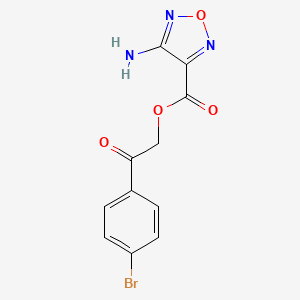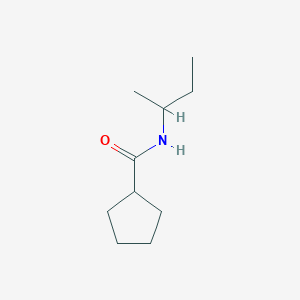![molecular formula C23H22N2O2 B6077342 N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a member of the benzamide family and is synthesized through a multi-step process.
科学研究应用
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has been found to have potential therapeutic applications in various scientific research fields. One of the most significant research applications of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide is its potential as an anti-cancer agent. Studies have shown that N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide is not fully understood, but it is believed to be related to its ability to inhibit histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting histone deacetylases, N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide can induce chromatin remodeling and gene expression changes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has been found to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels. This property makes N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide a potential treatment for diseases that involve abnormal blood vessel growth, such as cancer and diabetic retinopathy.
实验室实验的优点和局限性
One of the advantages of using N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This property makes it a safer option for in vitro and in vivo experiments. However, one limitation of using N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide research. One potential direction is the development of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide's potential as a neuroprotective agent, as studies have shown that N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide can protect against neurodegeneration in animal models. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide and its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide is a chemical compound with significant potential in scientific research. Its anti-cancer, anti-inflammatory, and anti-angiogenic properties make it a potential treatment for various diseases. While there are limitations to using N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide in lab experiments, its low toxicity and potential therapeutic applications make it a promising area of research for the future.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide involves a multi-step process that begins with the reaction of 2,3-dimethylaniline with phenylacetyl chloride to form N-(2,3-dimethylphenyl)-2-phenylacetamide. This intermediate product is then reacted with benzoyl chloride in the presence of a base to form N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide. The final product is purified through recrystallization.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(2-phenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-9-8-14-20(17(16)2)25-23(27)19-12-6-7-13-21(19)24-22(26)15-18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZDHGRHZGAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B6077280.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)

![N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B6077328.png)
![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)

![6-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6077371.png)